molecular formula C14H16BClFNO2 B13119053 2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Cat. No.: B13119053
M. Wt: 295.55 g/mol
InChI Key: SPJDXIYZCSABEH-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a complex organic compound that features a boronic ester group, a nitrile group, and halogen substituents. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile typically involves multiple steps. One common method includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the aromatic ring.

    Borylation: Formation of the boronic ester group using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Nitrile Introduction: Incorporation of the nitrile group through a cyanation reaction, often using copper(I) cyanide as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

    Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and cross-coupling reactions.

    Copper(I) Cyanide:

    Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronic ester group.

Major Products

    Substituted Aromatics: Resulting from nucleophilic substitution reactions.

    Boronic Acids and Boranes: From oxidation and reduction of the boronic ester group.

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is unique due to the presence of both a nitrile group and a boronic ester group, which confer distinct reactivity and potential bioactivity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H16BClFNO2

Molecular Weight

295.55 g/mol

IUPAC Name

2-[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)10-7-9(5-6-18)11(16)8-12(10)17/h7-8H,5H2,1-4H3

InChI Key

SPJDXIYZCSABEH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)CC#N

Origin of Product

United States

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